(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate
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Overview
Description
It is administered via intramuscular injection and is used both as a progestogen-only injectable contraceptive and in combination with estradiol valerate in combined injectable contraceptives . Norethisterone enanthate is an ester and prodrug of norethisterone, which means it is converted into the active form, norethisterone, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norethisterone enanthate is synthesized through the esterification of norethisterone with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of norethisterone enanthate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Norethisterone enanthate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in norethisterone enanthate can be hydrolyzed to release norethisterone and enanthic acid.
Oxidation and Reduction: Norethisterone, the active form, can undergo oxidation and reduction reactions, particularly involving the hydroxyl and ketone groups.
Substitution: The ethynyl group in norethisterone can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Hydrolysis: Norethisterone and enanthic acid.
Oxidation: Various oxidized derivatives of norethisterone.
Reduction: Reduced forms of norethisterone.
Scientific Research Applications
Mechanism of Action
Norethisterone enanthate works primarily by inhibiting ovulation. It suppresses the release of gonadotropins, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to penetrate, and alters the endometrial lining to prevent implantation .
Comparison with Similar Compounds
Similar Compounds
Norethisterone: The active form of norethisterone enanthate, used in various contraceptive formulations.
Norethisterone acetate: Another ester of norethisterone, used in oral contraceptives and hormone replacement therapy.
Etynodiol diacetate: A progestin similar to norethisterone, used in contraceptive pills.
Lynestrenol: A progestin used in contraceptive pills and hormone therapy.
Uniqueness
Norethisterone enanthate is unique due to its long-acting nature, providing contraception for up to two months with a single intramuscular injection. This makes it a convenient option for women who prefer not to take daily oral contraceptives .
Properties
IUPAC Name |
(17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTGJECXMIKIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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